2-(cyclopentylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide
Description
2-(Cyclopentylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is a synthetic compound featuring a pyridine core substituted with a trifluoromethyl group, a pyrrolidine ring, and a cyclopentylsulfanyl-acetamide side chain.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3OS/c18-17(19,20)12-5-6-15(21-9-12)23-8-7-13(10-23)22-16(24)11-25-14-3-1-2-4-14/h5-6,9,13-14H,1-4,7-8,10-11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSSERXTQXXIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Functionalization
The pyrrolidine core is synthesized via cyclization or modification of pre-existing pyrrolidine derivatives. A method adapted from WO2014061031A1 involves reductive amination using sodium cyanoborohydride to stabilize the amine group during subsequent reactions.
Step 1: Protection of Pyrrolidin-3-Amine
Pyrrolidin-3-amine is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions during pyridine substitution:
$$
\text{Pyrrolidin-3-amine} + \text{Boc anhydride} \xrightarrow{\text{Na}2\text{CO}3} \text{Boc-pyrrolidin-3-amine}
$$
Step 2: Substitution at Pyrrolidine Nitrogen
The Boc-protected amine undergoes nucleophilic aromatic substitution (SNAr) with 2-chloro-5-(trifluoromethyl)pyridine in dimethylacetamide (DMA) at 80°C for 12 hours:
$$
\text{Boc-pyrrolidin-3-amine} + \text{2-chloro-5-(trifluoromethyl)pyridine} \xrightarrow{\text{DMA, DIEA}} \text{Boc-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine}
$$
Yields are optimized to 68–72% after column chromatography (EtOAc/hexane).
Step 3: Deprotection
The Boc group is removed using hydrochloric acid in dioxane, yielding the free amine:
$$
\text{Boc-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine} \xrightarrow{\text{HCl/dioxane}} \text{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine}
$$
Synthesis of 2-(Cyclopentylsulfanyl)Acetic Acid
Thioether Formation
Cyclopentanethiol reacts with chloroacetyl chloride in dichloromethane (DCM) under inert conditions to form 2-(cyclopentylsulfanyl)acetyl chloride :
$$
\text{Cyclopentanethiol} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-(Cyclopentylsulfanyl)acetyl chloride}
$$
The product is purified via flash chromatography (85% yield).
Hydrolysis to Carboxylic Acid
The acetyl chloride is hydrolyzed using aqueous sodium bicarbonate to yield 2-(cyclopentylsulfanyl)acetic acid :
$$
\text{2-(Cyclopentylsulfanyl)acetyl chloride} \xrightarrow{\text{NaHCO}_3} \text{2-(Cyclopentylsulfanyl)acetic acid}
$$
Amide Bond Formation
The final step involves coupling 1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine with 2-(cyclopentylsulfanyl)acetic acid using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
$$
\begin{align}
\text{1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine} &+ \text{2-(Cyclopentylsulfanyl)acetic acid} \
&\xrightarrow{\text{EDC, HOBt, DMF}} \text{2-(Cyclopentylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide}
\end{align}
$$
Reaction conditions: 0°C to room temperature, 12 hours (yield: 82%).
Alternative Synthetic Routes
One-Pot Thioether and Amide Formation
A streamlined approach combines thioether formation and amide coupling in a single pot:
Solid-Phase Synthesis
Adapting methods from WO2022056100A1, the amine is immobilized on resin, followed by sequential coupling and cleavage steps. This method enhances purity (>95%) but requires specialized equipment.
Optimization and Challenges
Regioselectivity in Pyridine Substitution
The electron-withdrawing trifluoromethyl group activates the pyridine ring at the 2-position, favoring SNAr over competing sites. Microwave-assisted reactions reduce reaction times from 12 hours to 2 hours.
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidinylacetamide moiety can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyridine-Acetamide Scaffolds
Key structural analogs include:
Key Observations :
- Impact of Substituents on Physicochemical Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in compounds 8b and the target compound . Piperazine-linked analogs (e.g., 8b, 8d) exhibit higher molecular weights and melting points compared to pyrrolidine-containing derivatives, likely due to increased rigidity .
- Functional Implications :
- Piperazine-based analogs (e.g., 8b) are frequently associated with kinase or GPCR modulation due to their conformational flexibility and ability to engage in π-π stacking .
- Pyrrolidine derivatives (e.g., SB705498) are reported to target ion channels or neurotransmitter receptors, suggesting the target compound may share similar neurological applications .
Pharmacological Activity of Related Compounds
Antimicrobial Activity :
- Pyridine-acetamide derivatives in , such as fluazaindolizine and fluxametamide , demonstrate potent antifungal and insecticidal activity. The trifluoromethyl group in these compounds enhances their binding to fungal cytochrome P450 enzymes .
- The target compound’s cyclopentylsulfanyl group may confer similar antifungal properties, though empirical data is required for validation.
- AMG 517 (), a TRPV1 antagonist, highlights the role of pyridine-acetamide scaffolds in pain modulation, further supporting the target compound’s relevance in neurology .
Biological Activity
2-(cyclopentylsulfanyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide is a complex organic compound with potential biological activity. Its unique structure, featuring a cyclopentylsulfanyl group and a trifluoromethyl-substituted pyridine, suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C16H20F3N2OS
- Molecular Weight : 359.4 g/mol
- CAS Number : 2415532-24-8
The compound's structure allows for various chemical interactions, which are crucial for its biological activity. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound likely involves its interaction with specific receptors or enzymes in the body. The presence of the pyridine and acetamide moieties suggests potential activity in modulating neurotransmitter systems or enzyme functions.
Case Studies and Research Findings
- Enzyme Inhibition : Preliminary studies suggest that similar compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses.
- Receptor Binding : Research has indicated that related pyridine derivatives can bind to GABA receptors, potentially influencing anxiety and mood disorders.
- Neuroprotective Effects : Some analogs have shown promise in protecting neuronal cells from oxidative stress, which could be relevant for neurodegenerative diseases.
Data Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Various pyridine derivatives | Modulation of serotonin/norepinephrine levels |
| Anti-inflammatory | COX inhibitors | Reduced inflammation markers |
| Neuroprotective | Pyridine analogs | Protection against oxidative stress |
| Enzyme inhibition | Cyclooxygenase inhibitors | Decreased production of inflammatory mediators |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
